4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions, including cyclization and condensation, to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed on the nitro groups present in the intermediate compounds to form amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: It is being explored for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 4-methyl-2-nitroaniline These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its combination of an indole and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-11-15(12-7-3-2-4-8-12)21-22-16(11)19(26)24-23-17-13-9-5-6-10-14(13)20-18(17)25/h2-10,20,25H,1H3,(H,21,22) |
InChI Key |
WAOZNFYGAINALA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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